N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine
Overview
Description
N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine is a complex organic compound that features a pyridine core substituted with bromopyridine and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine typically involves the reaction of 6,6′-diamino-2,2′-bipyridine with 2-bromopyridine in the presence of a base such as potassium tert-butoxide (KOtBu) and a palladium catalyst like Pd2(dba)3 with BINAP as a ligand. The reaction is carried out in dry, degassed toluene at 80°C under an argon atmosphere for three days. The product is then isolated by recrystallization from a mixture of methanol and DMF .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms or the pyridine rings.
Coordination Chemistry: It can form complexes with metal ions, which is useful in catalysis and materials science.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science:
Catalysis: It can act as a ligand in homogeneous catalysis, facilitating various organic transformations.
Mechanism of Action
The mechanism by which N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine exerts its effects depends on its application. In catalysis, it coordinates with metal ions to form active catalytic species that facilitate chemical reactions. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N6,N6′-di(pyridin-2-yl)-[2,2′-bipyridine]-6,6′-diamine
- N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide
Uniqueness
N2,N6-Bis(6-bromopyridin-2-YL)-N2,N6-dimethylpyridine-2,6-diamine is unique due to its specific substitution pattern and the presence of bromine atoms, which can be further functionalized
Properties
IUPAC Name |
2-N,6-N-bis(6-bromopyridin-2-yl)-2-N,6-N-dimethylpyridine-2,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2N5/c1-23(14-8-3-6-12(18)20-14)16-10-5-11-17(22-16)24(2)15-9-4-7-13(19)21-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSEUXKRGTNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)N(C)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167764 | |
Record name | N2,N6-Bis(6-bromo-2-pyridinyl)-N2,N6-dimethyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918634-17-0 | |
Record name | N2,N6-Bis(6-bromo-2-pyridinyl)-N2,N6-dimethyl-2,6-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918634-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-Bis(6-bromo-2-pyridinyl)-N2,N6-dimethyl-2,6-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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